Glucosyl-galactosyl-hydroxylysine

Collagen biochemistry Post-translational modification Cross-link maturation

Researchers quantifying collagen glycosylation at the α1-87 cross-linking site cannot substitute GGHL with GHL - GG-Hyl occupies 81.7% of this locus, and tissue-specific GGHL/GHL ratios vary (bone 1.9-2.4, skin 1.22, cartilage >2:1). Using the wrong standard systematically underestimates site occupancy. • Enables accurate α1-87 site-occupancy calibration critical for collagen biophysics and osteogenesis imperfecta research. • Essential for LC-MS/MS bone resorption marker panels distinguishing Paget's disease from metastatic bone disease. • Ships globally with certificate of analysis.

Molecular Formula C18H34N2O13
Molecular Weight 486.5 g/mol
Cat. No. B15495863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlucosyl-galactosyl-hydroxylysine
Molecular FormulaC18H34N2O13
Molecular Weight486.5 g/mol
Structural Identifiers
SMILESC(CC(C(=O)O)N(C1C(C(C(C(O1)CO)O)O)O)C2C(C(C(C(O2)CO)O)O)O)C(CN)O
InChIInChI=1S/C18H34N2O13/c19-3-6(23)1-2-7(18(30)31)20(16-14(28)12(26)10(24)8(4-21)32-16)17-15(29)13(27)11(25)9(5-22)33-17/h6-17,21-29H,1-5,19H2,(H,30,31)/t6-,7+,8-,9-,10-,11+,12+,13+,14-,15-,16?,17?/m1/s1
InChIKeyTXSJTPLTUJRKQD-HIPBKHKASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glucosyl-galactosyl-hydroxylysine (GGHL) for Collagen Cross-Link Analysis: Procurement-Relevant Overview


Glucosyl-galactosyl-hydroxylysine (GGHL, also designated GGHYL, GG-Hyl, or Glc-Gal-Hyl) is a collagen‑specific O‑linked disaccharide post‑translational modification (PTM) of hydroxylysine residues [1]. It is one of the two principal glycosylated hydroxylysine forms found in fibrillar collagens, the other being the monoglycosylated galactosyl‑hydroxylysine (GHL) [2]. GGHL is biosynthesized through the sequential action of galactosyltransferase and glucosyltransferase enzymes on specific hydroxylysine loci and is a constitutive component of mature collagen cross‑links, particularly at the α1/2‑87 helical cross‑linking sites [3]. Its quantitation in tissue hydrolysates and urine serves as a biomarker for collagen turnover, tissue‑specific remodeling, and post‑translational regulation of cross‑link maturation [4].

Why Galactosyl-hydroxylysine (GHL) or Hydroxylysine Cannot Replace Glucosyl-galactosyl-hydroxylysine (GGHL) in Collagen PTM Analysis


Substitution of GGHL with its monoglycosylated analog GHL or unmodified hydroxylysine is scientifically invalid because these three species exhibit fundamentally divergent cross‑link associations and tissue‑specific ratios. Quantitative mass spectrometric studies of bone type I collagen demonstrate that the mature trivalent cross‑links are primarily monoglycosylated (GHL) whereas divalent cross‑links incorporate both mono‑ and disaccharide (GGHL) forms [1]. Moreover, the GGHL/GHL ratio varies dramatically across tissues: bone collagen exhibits a ratio of 1.9–2.4, skin collagen 1.22 ± 1.07, and cartilage over 2:1, yet urinary excretion ratios are discordant (~0.46) due to selective GGHL conversion [2][3]. These data establish that GGHL and GHL are not interchangeable biomarkers; procurement of the correct glycosylated hydroxylysine standard is essential for accurate site‑occupancy quantitation and tissue‑of‑origin discrimination.

Quantitative Differentiation of Glucosyl-galactosyl-hydroxylysine (GGHL) Versus Closest Analogs: A Procurement Evidence Guide


Site Occupancy at the Critical α1-87 Cross-Linking Locus: GGHL Dominates Over GHL

At the α1(I) Lys‑87 residue, the primary helical cross‑linking site in type I collagen, GG‑Hyl exhibits a site occupancy of 81.7% ± 1.9% in non‑neoplastic canine mammary tissue, compared to only 18.3% ± 1.9% for G‑Hyl [1]. This near 4.5‑fold predominance of the disaccharide form at this locus is conserved across species and tissue types, underscoring the functional necessity of GGHL for proper cross‑link formation.

Collagen biochemistry Post-translational modification Cross-link maturation

Differential Association with Cross-Link Maturation States: GGHL is Enriched in Divalent Cross-Links

In bone type I collagen, divalent cross‑links (DHLNL) involving the α1/2‑87 locus are glycosylated with both mono‑ (G‑) and disaccharide (GG‑) forms, whereas the mature trivalent cross‑links are primarily monoglycosylated [1]. This divergent glycosylation pattern demonstrates that GGHL is selectively retained or required for immature cross‑links, while GHL predominates in mature, fully stabilized cross‑links. Suppression of glycosyltransferase GLT25D1 results in a ~50–75% reduction in both G‑ and GG‑Hyl levels across all sites, accompanied by a significant decrease in immature divalent cross‑links and a compensatory increase in trivalent cross‑links [2].

Collagen cross-linking Bone matrix Post-translational regulation

Tissue-Specific GGHL/GHL Ratio as a Discriminator of Collagen Source

The molar ratio of GGHL to GHL varies significantly across collagen‑rich tissues, providing a quantitative signature of tissue origin. In rat bone, the GGHL/GHL ratio ranges from 1.9 to 2.4, whereas in skin it is 1.22 ± 1.07 [1]. In human cartilage, GGHL is approximately twice as abundant as GHL (ratio ~2:1) [2]. This contrasts with the monoglycosylated form GHL, which is relatively enriched in bone compared to the disaccharide form that predominates in skin [3].

Tissue proteomics Biomarker specificity Collagen turnover

Urinary Excretion Discordance: GGHL Undergoes Tissue‑Specific Conversion Unseen in GHL

While GGHL and GHL are both excreted in urine following collagen breakdown, their excretion ratio does not mirror tissue ratios. In rats, the urinary GGHL/GHL ratio is 0.46 ± 0.1, markedly lower than the bone collagen ratio (1.9–2.4) and skin ratio (1.22 ± 1.07) [1]. This discrepancy indicates that GGHL is partially converted to GHL during collagen degradation or renal handling, a phenomenon not observed with GHL itself. Consequently, GGHL serves as a distinct marker of collagen catabolism that captures a different metabolic compartment than GHL or pyridinoline cross‑links [2].

Bone resorption marker Collagen degradation Urinary biomarker

Enzymatic Dependency and Cross‑Link Regulation: GGHL Levels Are Directly Modulated by GLT25D1 Glycosyltransferase

Suppression of the GLT25D1 gene in MC3T3‑E1 preosteoblasts results in a 50–75% reduction in the relative levels of both G‑Hyl and GG‑Hyl across all identified glycosylation sites in type I collagen [1]. This parallel diminution confirms that GGHL and GHL share the same upstream enzymatic pathway (GLT25D1 catalyzes the initial galactosylation step), yet the distinct tissue ratios and cross‑link associations described above indicate that subsequent glucosylation is a separately regulated, functionally significant step. The loss of GGHL specifically correlates with diminished immature divalent cross‑links and increased mature trivalent cross‑links, establishing GGHL as a mechanistic indicator of cross‑link maturation status [2].

Collagen biosynthesis Glycosyltransferase Osteoblast biology

Clinical Discriminatory Value: GGHL Excretion Is Differentially Altered in Paget's Disease Versus Metastatic Bone Disease

Urinary excretion of GGHL and GHL exhibits disease‑specific patterns that are not captured by either analyte alone. In Paget's disease of bone, GGHL excretion is specifically elevated, whereas in patients with carcinoma metastatic to bone, both GGHL and GHL are increased [1]. The GGHL/GHL ratio is below normal in both conditions, yet the absolute changes in each glycoside differ. This divergent response underscores that GGHL provides independent clinical information beyond that of GHL or total hydroxyproline, and its quantitation is essential for differential diagnosis and monitoring of bone‑resorptive pathologies [2].

Metabolic bone disease Cancer metastasis Biomarker panel

Glucosyl-galactosyl-hydroxylysine (GGHL): Validated Procurement Scenarios Based on Comparative Evidence


Quantitative Site‑Occupancy Analysis of Collagen α1(I) Lys‑87 Cross‑Linking

Investigators characterizing the glycosylation state of the α1‑87 cross‑linking locus require pure GGHL standard for accurate calibration. As demonstrated, GG‑Hyl occupies 81.7% of this critical site compared to 18.3% for G‑Hyl [5]. Without GGHL, site‑occupancy calculations will systematically underestimate the true extent of glycosylation, leading to erroneous conclusions about cross‑link competence. This application is essential for studies of collagen biophysics, osteogenesis imperfecta pathogenesis, and fibrillogenesis mechanisms.

Tissue‑of‑Origin Determination in Forensic or Archeological Collagen Samples

The GGHL/GHL ratio serves as a tissue‑specific molecular signature, with bone exhibiting a ratio of 1.9–2.4 and skin 1.22 ± 1.07 [5]. Procurement of authentic GGHL enables accurate calculation of this ratio, distinguishing bone‑derived collagen from skin or cartilage sources. This application is directly relevant to bioarchaeology, forensic anthropology, and quality control of collagen‑based biomaterials where tissue provenance must be verified.

Collagen Cross‑Link Maturation Studies in Skeletal Biology and Osteoporosis Research

Research examining the transition from immature divalent cross‑links to mature trivalent cross‑links requires GGHL for accurate assessment of glycosylation status. Evidence shows that GGHL is selectively present in divalent cross‑links and absent from trivalent cross‑links [5], and that GLT25D1 knockdown reduces GGHL levels by 50–75% while altering cross‑link maturation [4]. Procurement of GGHL is therefore mandatory for investigations into collagen stabilization, bone fragility phenotypes, and therapeutic modulation of cross‑link biochemistry.

Differential Diagnosis and Monitoring of Bone‑Resorptive Pathologies

Clinical biomarker studies comparing Paget's disease of bone and metastatic bone disease demonstrate that GGHL excretion patterns differ from GHL, providing independent diagnostic information [5]. Laboratories developing liquid chromatography‑mass spectrometry (LC‑MS) or HPLC assays for bone resorption markers must include GGHL in their calibration panel to capture this disease‑specific signal. Substitution with GHL alone would obscure the distinct GGHL elevation seen in Paget's disease, compromising assay sensitivity and specificity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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